CID 156588494

Description

Contextualization within Chromogenic and Fluorescent Reagents

As a chromogenic reagent, Beryllon II reacts with specific analytes to produce a colored product. The intensity of this color is proportional to the concentration of the analyte, which can be measured using spectrophotometry. This color-forming reaction makes it a valuable tool for quantitative analysis. A key application in this context is its use in forming a blue, water-soluble chelate compound with beryllium under basic conditions, which exhibits maximum absorption at a wavelength of 620 nm.

Beyond its chromogenic properties, Beryllon II also functions as a fluorescent reagent. When it forms a complex with beryllium, the resulting compound is highly fluorescent. This fluorescence can be measured with a fluorometer, offering a highly sensitive method for detecting even trace amounts of beryllium. This dual capability as both a chromogenic and fluorescent reagent makes Beryllon II a versatile tool in the analytical chemist's arsenal, suitable for a range of concentrations and sample matrices.

Historical Development and Significance of Beryllon II in Analytical Chemistry

The significance of Beryllon II in analytical chemistry is intrinsically linked to the toxic nature of beryllium. Inhalation of beryllium particles can lead to chronic beryllium disease (CBD), a debilitating and sometimes fatal lung condition. Consequently, sensitive and reliable methods for monitoring beryllium levels in occupational and environmental settings became a critical public health concern. Beryllon II emerged as a key reagent in this effort, providing a relatively simple and cost-effective method for beryllium detection compared to more complex instrumental techniques of the time. Its application paved the way for improved workplace safety and environmental monitoring protocols.

Overview of Principal Research Domains Utilizing Beryllon II

The unique properties of Beryllon II have led to its application across several key research and monitoring domains. These applications primarily revolve around the detection of beryllium in various matrices, driven by the need to assess exposure and contamination.

Beryllon II is utilized in environmental science to monitor beryllium contamination in soil, water, and air. The release of beryllium into the environment can occur from the combustion of fossil fuels and industrial activities. Analytical methods employing Beryllon II help in assessing the extent of this contamination and ensuring compliance with environmental regulations.

Table 1: Application of Beryllon II in Environmental Analysis

| Sample Matrix | Analytical Technique | Key Research Finding |

|---|---|---|

| Water | Spectrophotometry | Formation of a blue water-soluble chelate with beryllium under basic conditions, with a maximum absorption at 620 nm. nih.gov |

| Soil and Sediment | Field-portable fluorometry | Beryllon II can be used in field-portable methods for the rapid screening of beryllium in soil and sediment samples at remediation sites. |

In the field of metallurgy, Beryllon II is used for the quality control of alloys and other industrial materials. Beryllium is often alloyed with other metals like copper and aluminum to enhance their physical properties. Ensuring the correct concentration of beryllium is crucial for the performance and safety of these materials.

Table 2: Beryllon II in Metallurgical and Industrial Analysis

| Material | Analytical Technique | Specific Application |

|---|---|---|

| Aluminum Alloys | Spectrophotometry | Determination of the amount of beryllium in aluminum alloys. nih.gov |

| Copper-Beryllium Alloys | Colorimetry | Quality control to ensure the specified beryllium content in the alloy. |

Due to the health risks associated with beryllium exposure, monitoring of biological samples from workers in industries that use beryllium is essential. Beryllon II has been explored for the determination of beryllium in biological fluids, aiding in the assessment of occupational exposure and the diagnosis of beryllium-related diseases.

Table 3: Use of Beryllon II in Biological and Clinical Settings

| Sample Type | Analytical Technique | Purpose of Analysis |

|---|---|---|

| Urine | Fluorometry | Assessment of recent exposure to beryllium. |

| Blood Serum | Spectrophotometry | Investigating the systemic uptake of beryllium. |

Structure

3D Structure of Parent

Properties

CAS No. |

51550-25-5 |

|---|---|

Molecular Formula |

C20H14N2NaO15S4 |

Molecular Weight |

673.6 g/mol |

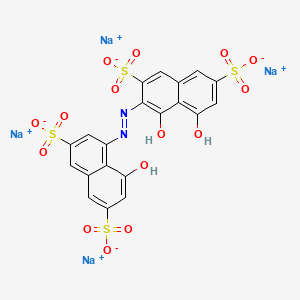

IUPAC Name |

tetrasodium;4,5-dihydroxy-3-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O15S4.Na/c23-14-6-11(39(29,30)31)2-8-1-10(38(26,27)28)5-13(17(8)14)21-22-19-16(41(35,36)37)4-9-3-12(40(32,33)34)7-15(24)18(9)20(19)25;/h1-7,23-25H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37); |

InChI Key |

AKMZVQWRPQGMSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

51550-25-5 |

physical_description |

Powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Synonyms |

2-(3,6-disulfo-8-hydroxynaphthylazo)-1,8-dihydroxynaphthalene-3,6-disulfonate tetrasodium beryllon II |

Origin of Product |

United States |

Synthetic Routes and Molecular Structural Elucidation of Beryllon Ii

Chemical Synthesis Methodologies for Beryllon II and its Derivatives

The synthesis of Beryllon II, a sulfonated azo dye, is rooted in the fundamental principles of diazo coupling reactions, a cornerstone of industrial dye manufacturing. The process typically involves two key stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

In the case of Beryllon II, the synthesis involves the diazotization of 8-amino-1-naphthol-3,6-disulfonic acid (H-acid). This is achieved by treating H-acid with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid, under cold conditions (typically 0-5 °C) to ensure the stability of the diazonium salt.

The resulting diazonium salt of H-acid is then coupled with 4,5-dihydroxynaphthalene-2,7-disulfonic acid (chromotropic acid) under alkaline conditions. The hydroxyl groups of chromotropic acid activate the naphthalene ring system, directing the electrophilic diazonium salt to couple at an adjacent carbon atom, thus forming the characteristic azo bridge (-N=N-) that links the two naphthalene units. The reaction is carefully controlled with respect to pH and temperature to optimize the yield and purity of the final product.

The synthesis of Beryllon II derivatives can be achieved by modifying the starting materials. For instance, utilizing different substituted amino-naphthalenesulfonic acids for the diazotization step or employing various derivatives of chromotropic acid as the coupling component would lead to a range of Beryllon II analogues with potentially altered spectral and chelating properties.

Advanced Spectroscopic and Structural Characterization of Beryllon II

A thorough understanding of the molecular structure of Beryllon II is paramount for elucidating its mechanism of action in analytical applications. A suite of advanced spectroscopic techniques is employed for this purpose.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the electronic transitions within the Beryllon II molecule. In an aqueous solution, Beryllon II exhibits a characteristic absorption spectrum. Upon chelation with beryllium ions under basic conditions, a distinct color change is observed, forming a blue, water-soluble complex. osti.gov This complex displays a maximum absorption (λmax) at approximately 620 nm. osti.gov The formation of this complex is the basis for the spectrophotometric determination of beryllium. The molar absorption coefficient (ε) of the beryllium-Beryllon II complex has been reported to be around 11,000 L·mol⁻¹·cm⁻¹, indicating a high sensitivity for beryllium detection. osti.gov

Table 1: UV-Vis Absorption Data for the Beryllium-Beryllon II Complex

| Property | Value |

|---|---|

| Maximum Absorption (λmax) | ~620 nm osti.gov |

| Molar Absorption Coefficient (ε) | ~11,000 L·mol⁻¹·cm⁻¹ osti.gov |

| Color of Complex | Blue osti.gov |

Beryllon II is also utilized as a fluorescent sensor for beryllium. researchgate.net The inherent fluorescence of the dye is modulated upon complexation with beryllium ions. This change in fluorescence intensity or wavelength provides a sensitive method for the quantitative analysis of trace amounts of beryllium. The specific response is attributed to the coordination between the beryllium ion and Beryllon II. researchgate.net While detailed studies on the intrinsic fluorescence properties of Beryllon II are not extensively reported in the readily available literature, its application in fluorescence sensing underscores the importance of this characteristic.

A combination of other spectroscopic methods provides further confirmation of the molecular structure of Beryllon II.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within a molecule. For Beryllon II, XPS can be used to confirm the presence of carbon, oxygen, nitrogen, sulfur, and sodium. High-resolution spectra of the C 1s, O 1s, N 1s, and S 2p regions would reveal the different chemical environments of these atoms, corresponding to the various functional groups (hydroxyl, sulfonic acid, azo bridge) present in the molecule. Studies have shown that XPS can be used to investigate the coordination between Be(II) and Beryllon II. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared spectroscopy. The Raman spectrum of Beryllon II would exhibit characteristic bands corresponding to the vibrations of the naphthalene rings, the azo group, and the sulfonate groups. Raman measurements have been used to demonstrate the specific response of sensors based on the coordination between Be(II) and Beryllon II. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of organic molecules. The ¹H NMR spectrum of Beryllon II would show a complex pattern of signals in the aromatic region, corresponding to the various protons on the two naphthalene rings. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. While specific NMR data for Beryllon II is not readily available, the expected chemical shifts can be predicted based on the known effects of the various substituents on the naphthalene rings.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational transitions of a molecule. The IR spectrum of Beryllon II would display characteristic absorption bands for the O-H stretching of the hydroxyl groups, the S=O stretching of the sulfonate groups, the N=N stretching of the azo group, and the various C-H and C=C vibrations of the aromatic rings.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is a soft ionization technique used for the mass analysis of large, non-volatile molecules like dyes. This technique could be used to determine the accurate molecular weight of Beryllon II and to confirm its elemental composition. Studies on other sulfonated azo dyes have demonstrated the utility of MALDI-TOF-MS for their characterization. nih.gov

Coordination Chemistry of Beryllon Ii and Its Complexes

Ligand-Metal Ion Interaction Mechanisms

The interaction between Beryllon II and metal ions is primarily governed by the formation of coordinate covalent bonds between the metal ion (acting as a Lewis acid) and the electron-donating functional groups of the ligand (acting as a Lewis base). The key functional groups on the Beryllon II molecule involved in chelation are the hydroxyl (-OH) and azo (-N=N-) groups. The sulfonate (-SO₃⁻) groups, while contributing to the molecule's solubility in water, are not typically involved in direct coordination to the metal center.

Beryllon II is a well-established reagent for the spectrophotometric determination of beryllium, a process that relies on the formation of a stable, colored complex. epa.govdss.go.thepa.gov The specific coordination between Beryllium(II) ions and Beryllon II is the basis for its analytical application. researchgate.net The mechanism involves the Be²⁺ ion coordinating with the oxygen atoms of the hydroxyl groups and potentially the nitrogen atoms of the azo group, forming a stable chelate ring structure. This complexation event leads to a change in the electronic structure of the dye, resulting in a distinct color change that can be measured spectrophotometrically. nih.gov The reaction is typically carried out in an alkaline medium (pH 12.5), which facilitates the deprotonation of the hydroxyl groups, making the oxygen atoms more potent electron donors for coordination with the Be²⁺ ion. nih.gov

Beryllon II is not entirely specific to Beryllium(II) and can form complexes with other metal ions, which can act as interferences in analytical methods. The formation of complexes with divalent cations such as Magnesium(II), Cobalt(II), Zinc(II), and Barium(II) has been noted. For instance, in the determination of beryllium, the interference from ions like calcium, magnesium, iron, zinc, and manganese can be eliminated by the addition of a stronger complexing agent like ethylenediaminetetraacetic acid (EDTA), which preferentially binds to the interfering ions. epa.govepa.gov This indicates that Beryllon II does indeed form complexes with these metals, although their stability may be less than that of the corresponding EDTA complexes.

The interaction of Beryllon II with Barium(II) has been utilized in the microtitrimetric determination of sulfate (B86663). In this method, a barium-Beryllon II complex is formed, and its properties are central to the analytical procedure. tdl.org

Table 1: Interaction of Beryllon II with Various Divalent Metal Ions

| Metal Ion | Interaction Noted | Context of Interaction |

| Magnesium(II) | Yes | Interference in Be(II) determination epa.govepa.gov |

| Cobalt(II) | Yes | General metal complexation |

| Zinc(II) | Yes | Interference in Be(II) determination epa.govepa.gov |

| Barium(II) | Yes | Formation of Ba-Beryllon II complex for sulfate analysis tdl.org |

This table is generated based on available data. Detailed mechanistic studies for each ion with Beryllon II are limited in the reviewed literature.

While the formation of a specific Beryllon II-Aluminum(III)-Protein ternary complex is not extensively detailed in the available literature, the components for such an interaction are recognized. Beryllon II is known to complex with Aluminum(III), which is often a significant interfering ion in beryllium analysis. epa.govepa.gov Furthermore, Beryllon II is used as a voltammetric probe for protein determination due to its ability to form a protein supermolecular complex. dss.go.th This suggests that Beryllon II can interact with both metal ions and proteins. A ternary complex could, in principle, form where the Beryllon II-metal complex interacts with a protein, or where the metal ion bridges the Beryllon II ligand and the protein. Such ternary complexes are crucial in various biological and analytical systems, where the properties of the binary complexes are modulated by the presence of a third component.

Stoichiometric Ratios and Equilibrium Constant Determination of Beryllon II Complexes

The stoichiometry of metal-ligand complexes dictates the molar ratio in which the metal and ligand combine to form a stable complex. For Beryllon II, these ratios can be determined using methods like the mole-ratio method or Job's method of continuous variation. ekb.egresearchgate.net

While specific stoichiometric data for many Beryllon II complexes are scarce in the literature, some information is available. For the complex with Barium(II), the molar ratio has been determined as part of studies on sulfate analysis. tdl.org For other chromogenic reagents used in beryllium analysis, such as anthralin, a 1:2 metal-to-ligand stoichiometric ratio has been reported. researchgate.net It is plausible that Beryllon II forms complexes with similar stoichiometries with Be(II) and other metal ions, though experimental verification is required.

The stability of these complexes is quantified by the equilibrium constant, also known as the formation or stability constant (K). A high stability constant indicates a strong interaction and a high concentration of the complex at equilibrium. Adsorptive Stripping Voltammetry (AdSV) has been cited as a technique that can be used to determine the stability constants of the adsorbable complex formed between Beryllon II and beryllium. unesco.org

Table 2: Stoichiometry and Stability of Beryllon II Complexes (Illustrative Data)

| Complex | Stoichiometric Ratio (Metal:Ligand) | Stability Constant (log K) | Method of Determination |

| Be(II)-Beryllon II | Not explicitly found | Can be determined by AdSV unesco.org | Adsorptive Stripping Voltammetry unesco.org |

| Ba(II)-Beryllon II | Molar ratio determined tdl.org | Not explicitly found | Molar Ratio Method tdl.org |

This table highlights the available information and indicates where data is currently lacking in the surveyed literature.

Kinetic and Mechanistic Studies of Beryllon II Complex Formation

Kinetic studies focus on the rate at which a complex forms and the mechanism or pathway the reaction follows. This information is vital for optimizing analytical methods and understanding the fundamental interaction between the ligand and metal ion.

The kinetics of the reaction between Beryllon II and Beryllium(II) have been investigated, particularly in the context of developing sensor technologies. A study using Beryllon II immobilized on an anion-exchange resin at the end of an optical fiber determined the reaction order between the immobilized ligand and beryllium in solution. nih.gov This type of study provides insight into the reaction mechanism, indicating how the concentration of each reactant affects the rate of complex formation. The formation of the Be-Beryllon II complex is generally rapid, which is a desirable characteristic for its use in colorimetric analysis. epa.gov The reaction pathway likely involves a stepwise process where the deprotonated hydroxyl groups of Beryllon II sequentially coordinate to the Be(II) ion, leading to the final, stable chelate structure.

Identification of Intermediates in Coordination Reactions

The study of reaction mechanisms often involves the identification of transient species or intermediates that are formed and consumed during the course of the reaction. These intermediates can provide crucial insights into the step-by-step process of complex formation. Techniques such as stopped-flow spectroscopy, which allows for the monitoring of rapid reactions in solution, are often employed for this purpose.

Computational and Theoretical Insights into Beryllon II Coordination

In the absence of extensive experimental data on the finer details of Beryllon II's coordination chemistry, computational and theoretical methods offer a powerful avenue for investigation. These approaches can provide valuable information about the electronic structure, bonding, stability, and geometry of metal complexes.

Density Functional Theory (DFT) Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For coordination complexes, DFT calculations can be employed to determine the optimized geometry of the complex, the nature of the bonding between the metal and the ligand, and to predict spectroscopic properties.

While DFT has been successfully applied to study the electronic structure and bonding of various azo dye-metal complexes, there are no specific DFT studies published in the scientific literature that focus on the Beryllon II-beryllium complex. Such a study would be invaluable in determining which of the potential donor atoms on the Beryllon II molecule are involved in the coordination with the beryllium ion and to quantify the strength of these bonds.

Quantum Chemical Analyses of Complex Stability and Geometries

Quantum chemical methods, including DFT and other ab initio techniques, can be used to calculate the stability of metal complexes. By computing the binding energies and thermodynamic parameters of formation, the stability of different potential coordination isomers can be compared. These calculations can also predict the most stable three-dimensional arrangement of the atoms in the complex, i.e., its geometry.

As with DFT studies, there is a lack of specific quantum chemical analyses in the published literature that have been performed on the Beryllon II-beryllium system. Such analyses would provide a theoretical basis for the high stability of the complex, which is inferred from its utility in analytical chemistry.

Molecular Dynamics Simulations of Beryllon II Systems

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a system like Beryllon II and its beryllium complex in an aqueous solution, MD simulations could provide insights into the solvation of the complex, the conformational changes of the ligand upon coordination, and the dynamic interactions with the surrounding solvent molecules.

A review of the current scientific literature indicates that no molecular dynamics simulations have been specifically conducted on Beryllon II or its coordination complexes. MD simulations would be a valuable tool to understand the behavior of this system at the molecular level, complementing experimental observations and quantum chemical calculations.

Advanced Analytical Methodologies and Applications of Beryllon Ii

Spectrophotometric Detection Systems Based on Beryllon II

Spectrophotometry remains a cornerstone of quantitative chemical analysis due to its simplicity, cost-effectiveness, and reliability. Beryllon II is an excellent reagent for these methods, forming a distinct blue, water-soluble chelate compound with beryllium under basic conditions, which can be readily quantified by measuring its light absorbance.

The quantitative determination of beryllium using Beryllon II via UV-Visible spectrophotometry is a well-established method. The technique is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. When Beryllon II complexes with beryllium, the resulting solution exhibits a strong absorbance at a specific wavelength.

Research has shown that the blue chelate formed between beryllium and Beryllon II has a maximum absorption wavelength (λmax) around 620 nm. nih.gov Under optimal conditions, the absorbance at this wavelength follows Beer's Law, allowing for the construction of a calibration curve to determine the concentration of unknown samples. Studies have established a linear relationship for beryllium concentrations in the range of 0.02 to 0.5 parts per million (ppm). nih.gov Another approach involves immobilizing Beryllon II on a strong base anion-exchange resin at the end of an optical fiber. This resin-phase spectrophotometric method demonstrated a linear response for beryllium in a beryllium-copper alloy from 0.43 to 2.60 µg/mL at a pH of 12.5 and a wavelength of 676 nm. nih.gov

The following table summarizes key analytical parameters from studies using Beryllon II for the spectrophotometric determination of beryllium.

| Parameter | Value | Analytical System | Reference |

| λmax | 620 nm | Aqueous Solution | nih.gov |

| Linear Range | 0.02 - 0.5 ppm | Aqueous Solution | nih.gov |

| Molecular Absorption Coefficient | 11,000 | Aqueous Solution | nih.gov |

| λmax | 676 nm | Resin-Immobilized | nih.gov |

| Linear Range | 0.43 - 2.60 µg/mL | Resin-Immobilized | nih.gov |

| Optimal pH | 12.5 | Resin-Immobilized | nih.gov |

While direct UV-Visible spectrophotometry is effective, its selectivity can be compromised by the presence of interfering ions that also form colored complexes with Beryllon II or have overlapping absorption spectra. Derivative spectrophotometry is a powerful technique used to enhance the resolution of overlapping spectral bands and eliminate background interference. frontiersin.orgnih.gov This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength (dA/dλ, d²A/dλ², etc.).

The primary advantages of this technique are:

Increased Selectivity: Derivative spectra can separate overlapping peaks, allowing for the quantification of an analyte even in the presence of interfering substances. frontiersin.org For Beryllon II, this would be crucial for analyzing samples where other metal ions are present. A narrow absorption band of the Beryllon II-analyte complex will be enhanced, while broad background signals are minimized. nih.gov

Improved Sensitivity: By measuring the amplitude of derivative peaks, it is often possible to determine lower concentrations of an analyte than with conventional spectrophotometry. The "zero-crossing" technique, where the derivative value is measured at a wavelength where the interfering component's derivative spectrum crosses the zero axis, is particularly useful for multicomponent analysis. frontiersin.orgnih.gov

Although specific studies detailing the application of derivative spectrophotometry to Beryllon II are not widely documented, the principles of the technique suggest it would be a highly effective strategy for improving the selectivity and accuracy of Beryllon II-based assays in complex matrices.

Fluorescence-Based Sensing Platforms Incorporating Beryllon II

Beryllon II also serves as a building block for advanced fluorescence-based sensors. The formation of complexes with target analytes can significantly alter its fluorescence properties, leading to highly sensitive detection methods. Beryllon II is known to form highly fluorescent complexes with beryllium ions. researchgate.net

A notable advancement in this area is the development of ratiometric fluorescence sensors. These sensors measure the ratio of fluorescence intensities at two different wavelengths, providing a built-in correction for environmental effects and instrumental variations, thus enhancing accuracy.

A ratiometric sensor for beryllium (Be²⁺) has been successfully fabricated by alternately assembling Beryllon II and Magnesium-Aluminum Layered Double Hydroxide (B78521) (MgAl-LDH) nanosheets onto a quartz substrate using the layer-by-layer (LBL) deposition technique. researchgate.net The fabrication process involves the sequential immersion of the substrate in solutions containing the negatively charged Beryllon II and positively charged MgAl-LDH nanosheets, creating a highly ordered ultrathin film.

Key findings from the characterization of these films include:

Regular Growth: UV-visible absorption and fluorescence emission spectroscopy confirmed a stepwise and uniform growth of the Beryllon II/LDH films with an increasing number of deposition cycles. researchgate.net

Structural Integrity: X-ray diffraction (XRD) and scanning electron microscopy (SEM) revealed that the films possess a periodic layered structure oriented perpendicular to the substrate. researchgate.net

Surface Uniformity: Atomic force microscopy (AFM) images showed that the film surface is continuous and uniform. researchgate.net

This sophisticated sensor design demonstrates a promising pathway for creating robust and sensitive analytical devices based on Beryllon II.

The change in fluorescence upon complexation is the key to sensing. While the specific photophysical mechanism for Beryllon II has not been exhaustively detailed in the literature, the observed fluorescence enhancement upon binding to metal ions like beryllium is characteristic of a process known as Chelation-Enhanced Fluorescence (CHEF). researchgate.netnih.gov

The CHEF mechanism can be generally described as follows:

Free Ligand State: In its unbound state, a fluorophore like Beryllon II may have several non-radiative decay pathways for its excited state. Processes such as photoinduced electron transfer (PET) or intramolecular rotations around chemical bonds can occur, which dissipate the energy as heat instead of light, resulting in weak fluorescence. researchgate.netnih.gov

Complexation: When the ligand chelates a metal ion, its conformational mobility is restricted. The binding of the metal ion to the chelating groups (in Beryllon II, the hydroxyl and azo groups) creates a more rigid molecular structure. nih.gov

Fluorescence Enhancement: This increased rigidity inhibits the non-radiative decay processes. researchgate.net With the suppression of these energy-wasting pathways, the excited state is more likely to decay by emitting a photon, leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" response. komar.edu.iq

Conversely, fluorescence quenching can occur if the complexed metal ion is paramagnetic (like Fe³⁺ or Cu²⁺) or has electron orbitals that facilitate energy or electron transfer from the excited fluorophore, providing a new non-radiative decay path. nih.govnih.gov

Rayleigh Light Scattering (RLS) Techniques Using Beryllon II

Rayleigh Light Scattering (RLS) is an analytical technique that measures the intensity of light scattered elastically by particles in a solution. When molecules aggregate to form larger particles, the RLS intensity increases significantly. This phenomenon can be used for highly sensitive detection.

Beryllon II has been successfully employed in an RLS-based method for the determination of proteins. nih.gov Research demonstrated that while the RLS signal of a Beryllon II-bovine serum albumin (BSA) complex is weak, the intensity can be greatly enhanced by the addition of aluminum ions (Al³⁺) in a pH range of 5.6-7.2. nih.gov The formation of a ternary Beryllon II-Al³⁺-protein aggregate leads to a significant increase in light scattering, which is measured at a wavelength between 400-420 nm. nih.gov

This method proved to be highly sensitive, with detection ranges of 0.20–41.42 µg/mL for BSA and 0.18–48.15 µg/mL for human serum albumin (HSA). nih.gov The technique is rapid, taking less than two minutes, and demonstrates good tolerance to most interfering substances, highlighting a novel application of Beryllon II in bioanalytical chemistry. nih.gov

Principles of Beryllon II-Mediated RLS Enhancement for Macromolecule Detection

Resonance Light Scattering (RLS) is an analytical technique that leverages the aggregation of molecules to enhance light scattering signals, which can be detected using a standard spectrofluorometer. The fundamental principle behind Beryllon II-mediated RLS enhancement for macromolecule detection lies in the formation of large molecular aggregates. When Beryllon II interacts with certain macromolecules, particularly in the presence of a metallic cation, it can lead to the formation of supramolecular complexes.

A key example of this is the detection of proteins. By itself, the complex formed between Beryllon II and a protein such as bovine serum albumin (BSA) exhibits weak RLS. However, the introduction of the trivalent aluminum cation (Al³⁺) dramatically enhances the RLS signal. nih.gov This enhancement is attributed to the formation of a larger, more stable ternary complex: Beryllon II-Al³⁺-protein. This aggregation increases the scattering cross-section of the particles in solution, leading to a significant increase in the intensity of the scattered light. The maximum RLS for this complex is observed in the 400-420 nm range. nih.gov This principle allows for the sensitive detection of macromolecules by measuring the increase in RLS intensity, which is proportional to the concentration of the macromolecule.

Development of RLS-Based Methods for Protein Quantification

Building on the principles of RLS enhancement, a sensitive and rapid method for the quantification of proteins has been developed using Beryllon II and Al³⁺. nih.gov This method offers a straightforward, single-step procedure for protein determination. The reaction between Beryllon II, Al³⁺, and proteins is rapid, typically taking less than two minutes to complete. nih.gov

The method has demonstrated high sensitivity for various proteins. For instance, the detection range for bovine serum albumin (BSA) is 0.20–41.42 µg/mL, and for human serum albumin (HSA), it is 0.18–48.15 µg/mL. nih.gov The utility of this method has been validated through the analysis of proteins in human serum samples, yielding results with a maximum relative error of no more than 5% and recovery rates between 96% and 105%. nih.gov This demonstrates the accuracy and reliability of the Beryllon II-based RLS method for quantifying proteins in complex biological samples.

| Protein | Linear Range (µg/mL) |

| Bovine Serum Albumin (BSA) | 0.20 - 41.42 |

| Human Serum Albumin (HSA) | 0.18 - 48.15 |

Optimization Strategies for Beryllon II Analytical Performance

The analytical performance of Beryllon II-based methods is significantly influenced by the reaction conditions. The pH of the solution is a critical parameter for the formation of the Beryllon II-Al³⁺-protein complex. The optimal pH range for this interaction has been identified as 5.6 to 7.2. nih.gov Within this range, the binding efficiency and the subsequent RLS enhancement are maximized. Deviations from this optimal pH range can lead to a decrease in sensitivity and inaccurate measurements.

While the influence of temperature and the specific solvent environment on the Beryllon II-mediated RLS detection of macromolecules has not been extensively detailed in the available literature, these factors are generally crucial in analytical chemistry. Temperature can affect reaction kinetics, the stability of the formed complexes, and solvent properties like viscosity, which in turn can influence RLS measurements. The choice of solvent can impact the solubility of reactants and the conformation of macromolecules, thereby affecting the aggregation process. Further research is needed to systematically characterize the effects of temperature and solvent composition to fully optimize Beryllon II-based assays.

Spectroscopic interference is a potential challenge in analytical methods that rely on the formation of complexes, including those using Beryllon II. Beryllon II is known to form complexes with various metal ions, which can lead to false positives or inaccurate quantification if these ions are present in the sample matrix. nih.gov This necessitates strategies to mitigate such interferences.

The use of masking agents is a common approach to enhance the selectivity of an assay. A masking agent is a substance that reacts with interfering ions to form stable complexes, preventing them from participating in the primary reaction with the analytical reagent. For instance, in the spectrophotometric analysis of aluminum with other reagents, interfering ions like iron are often masked. tubitak.gov.tr Agents such as ascorbic acid have been successfully used to mask iron by forming a stable iron-ascorbate complex, thus preventing its interference. tubitak.gov.tr Although specific masking agents for the Beryllon II-RLS protein assay have not been extensively documented, the principle of using chelating agents to sequester interfering metal ions is a viable strategy to improve the specificity of Beryllon II-based methods.

Surfactants can play a significant role in enhancing the performance of analytical methods by influencing the reaction environment. In the context of the Beryllon II-Al³⁺-protein RLS method, the effects of various surfactants have been examined, although specific details on the outcomes are limited in the primary literature. nih.gov

In principle, surfactants can enhance analytical parameters in several ways. They can increase the solubility of reagents, stabilize the formed complexes, and promote the formation of micelles. These micelles can act as micro-reactors, concentrating the reactants and thereby increasing the reaction rate and sensitivity. The choice of surfactant (anionic, cationic, or non-ionic) and its concentration are critical factors that need to be optimized for a specific analytical system to achieve the desired enhancement in sensitivity and selectivity. Further investigation into the systematic application of different surfactants could lead to significant improvements in Beryllon II-based analytical methods.

Comparative Evaluation of Beryllon II with Established Analytical Reagents and Techniques

The Beryllon II-RLS method for protein quantification presents a sensitive and rapid alternative to more established colorimetric assays such as the Bradford and Bicinchoninic Acid (BCA) assays. Each of these methods has its own set of advantages and limitations.

The Bradford assay is known for its speed and simplicity. It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with arginine and aromatic residues. However, it is susceptible to interference from detergents and shows significant protein-to-protein variability in its response. nih.gov

The BCA assay , based on the reduction of Cu²⁺ by proteins in an alkaline medium, is more tolerant to the presence of detergents than the Bradford assay. nih.gov It also exhibits less protein-to-protein variation, making it a more robust method for quantifying complex protein mixtures. researchgate.net However, the BCA assay is a two-step process and generally requires a longer incubation time.

The Beryllon II-RLS method offers comparable or even superior sensitivity to these established methods, with detection limits in the nanogram per milliliter range. nih.govresearchgate.netnih.gov Its primary advantages are its high sensitivity and very rapid reaction time (<2 minutes). nih.gov However, like other methods, it is subject to interferences, particularly from metal ions, which may require the use of masking agents. nih.gov

Below is a comparative table summarizing the key features of these protein quantification methods.

| Feature | Beryllon II-RLS Method | Bradford Assay | Bicinchoninic Acid (BCA) Assay |

| Principle | Resonance Light Scattering enhancement upon complex formation with Al³⁺ and protein | Binding of Coomassie dye to protein, causing an absorbance shift | Protein-mediated reduction of Cu²⁺ and subsequent chelation with BCA |

| Sensitivity | High (e.g., 0.18 µg/mL for HSA) nih.gov | Good (typically 1-20 µg/mL) | Good (typically 20-2000 µg/mL) |

| Speed | Very rapid (< 2 minutes) nih.gov | Rapid (~5-10 minutes) | Slower (requires incubation, ~30-120 minutes) |

| Detergent Compatibility | Not extensively documented | Poor | Good (compatible with up to 5% detergents) |

| Protein-to-Protein Variation | Not extensively documented | High | Low |

| Common Interferences | Metal ions nih.gov | Detergents, basic conditions | Reducing agents, chelating agents (e.g., EDTA), pH changes |

Biochemical Research Investigations Utilizing Beryllon Ii Mechanistic Focus

Molecular Interactions of Beryllon II with Biological Macromolecules

There is no available research that has elucidated the direct binding mechanisms of Beryllon II with specific target proteins for the purpose of modulating their biological activity. The primary documented interaction of Beryllon II is its chelation with the beryllium ion, which forms the basis of its use as a detection agent.

No studies have been identified that elucidate the binding mechanisms of Beryllon II with any specific target proteins. In hypothetical research, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) would be employed to characterize the binding interface, affinity, and kinetics of the interaction between Beryllon II and a target protein.

No computational models of protein-Beryllon II binding interfaces have been found in the scientific literature. Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the binding of small molecules to proteins. nih.govnih.gov These methods could theoretically be used to explore potential binding sites for Beryllon II on various proteins and to predict the binding affinity and mode of interaction. Such in silico studies would be a crucial first step in identifying potential protein targets for Beryllon II.

Mechanistic Studies of Formin Protein Inhibition by Beryllon II

There is no evidence in the scientific literature to suggest that Beryllon II acts as an inhibitor of formin proteins. Formins are a class of proteins that play a crucial role in the polymerization of actin. scbt.com Small molecule inhibitors of formins, such as SMIFH2, have been identified and are used to study the cellular processes regulated by formins. nih.gov

No research has been conducted on the impact of Beryllon II on actin polymerization dynamics. In the context of formin inhibition, a compound's effect on actin polymerization is a key indicator of its mechanism. Assays such as pyrene-actin polymerization assays would be used to measure the rate of actin filament elongation in the presence and absence of the compound.

As there is no evidence of Beryllon II binding to or inhibiting formins, no biophysical characterization of a Beryllon II-formin complex has been performed. Should such an interaction be discovered, techniques like isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of binding, and techniques like size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to assess the stoichiometry and oligomeric state of the complex, would be utilized.

Future Research Trajectories and Emerging Applications of Beryllon Ii

Design and Synthesis of Next-Generation Beryllon II Analogues with Tuned Properties

Future research in Beryllon II chemistry is expected to focus on the rational design and synthesis of novel analogues with precisely tuned properties. The polysulfonated nature of Beryllon II, along with its structural characteristics, provides a foundation for chemical modifications aimed at enhancing specific functionalities. For instance, Beryllon II has been identified as a polysulfonated compound structurally related to suramin, a molecule known to inhibit the binding of tumor necrosis factor-alpha (TNF-alpha) to its receptor. nih.govresearchgate.net This structural kinship suggests a promising avenue for synthesizing Beryllon II derivatives with potential biological activities, specifically as inhibitors of TNF-alpha, which could have implications in the treatment of inflammatory diseases. nih.govresearchgate.net

Furthermore, the integration of Beryllon II into layered materials, such as layered double hydroxides (LDHs), has demonstrated the ability to tune its photoluminescence properties by manipulating the interlayer microenvironment. acs.org This concept can be extended to design next-generation analogues where the dye's optical, electronic, or sensing characteristics are precisely controlled through strategic co-intercalation with various surfactants or other guest molecules. Research into ionic self-assembly techniques, where Beryllon II is combined with surfactants to form nanomaterials with crystalline order and thin films, offers another pathway for creating analogues with bespoke properties. tidsskrift.dk This approach allows for the development of new materials where the molecular arrangement of Beryllon II is controlled at the nanoscale, leading to materials with enhanced or novel functionalities.

Integration of Beryllon II into Miniaturized and High-Throughput Sensing Technologies

Beryllon II's established role as a chromogenic and fluorescent reagent positions it well for integration into miniaturized and high-throughput sensing technologies. Its ability to form complexes with various metal ions (e.g., Mo, Mg, Co) and proteins, coupled with its fluorescent properties, makes it a valuable component for advanced analytical platforms. cymitquimica.commedchemexpress.com

A significant advancement in this area is the fabrication of ratiometric fluorescence sensors for beryllium ions (Be²⁺) using Beryllon II and layered double hydroxide (B78521) (LDH) ultrathin films (UTFs) via a layer-by-layer (LBL) deposition technique. researchgate.netnih.gov These sensors exhibit high sensitivity, excellent selectivity, and robust stability (thermal, storage, and mechanical), demonstrating a linear response range for Be(2+) concentrations from 1.0×10⁻⁷ to 1.9×10⁻⁶ mol L⁻¹ with a detection limit of 4.2×10⁻⁹ mol L⁻¹. researchgate.netnih.gov

The success of such Beryllon II-based UTFs paves the way for the development of highly efficient, compact, and rapid analytical devices. Future work will focus on:

Miniaturization: Developing even smaller sensor formats, potentially integrating them into microfluidic chips or lab-on-a-chip devices for portable and on-site analysis.

High-Throughput Screening: Designing sensor arrays or multi-well plate formats that enable simultaneous detection of multiple analytes or rapid screening of numerous samples, crucial for environmental monitoring, clinical diagnostics, and industrial quality control.

Enhanced Selectivity and Sensitivity: Further refining the sensor design and Beryllon II modifications to achieve even lower detection limits and higher specificity for target analytes in complex matrices.

Advanced Understanding of Beryllon II Reactivity in Complex Environmental Matrices

Understanding the reactivity and fate of Beryllon II in diverse environmental matrices is critical for its responsible application and for developing new environmental monitoring and remediation strategies. Beryllon II has already proven its utility in environmental analysis, notably as a highly sensitive and less interference-prone indicator for the microtitrimetric determination of sulfate (B86663) in environmental samples. tdl.org Its application as a chemosensor for Be(2+) in environmental fields further underscores its relevance. researchgate.netnih.gov

Future research will delve deeper into:

Degradation Pathways: Investigating the photochemical, biological, and chemical degradation pathways of Beryllon II in various environmental compartments (water, soil, air) to assess its persistence and the formation of potential breakdown products.

Interactions with Environmental Components: Studying its interactions with natural organic matter, minerals, and microorganisms present in complex environmental matrices. This includes understanding adsorption, desorption, and complexation behaviors that influence its mobility and bioavailability.

Long-Term Stability: Evaluating the long-term stability of Beryllon II and its derivatives under various environmental conditions, including pH, temperature fluctuations, and exposure to UV radiation, to ensure the reliability of Beryllon II-based sensors and materials in real-world applications.

Environmental Remediation: Exploring the potential of Beryllon II or its analogues in environmental remediation efforts, perhaps as a selective chelating agent for specific pollutants or as a component in adsorbent materials.

Exploration of Beryllon II as a Probe in Advanced Materials Science Research

Beryllon II's intrinsic properties make it a valuable probe in advanced materials science research, enabling the investigation and engineering of new functional materials. Its recognition for applications in advanced ceramics and composites, attributed to its high thermal stability, low density, and excellent mechanical properties, highlights its foundational role. cymitquimica.com Its potential unique electrical properties also suggest avenues for electronic applications. cymitquimica.com

Key areas of exploration include:

Nanomaterial Design and Fabrication: Continuing research into the ionic self-assembly of Beryllon II with various components (e.g., surfactants, polymers) to create novel layered nanomaterials and thin films with precisely controlled structures and functionalities. tidsskrift.dksibelhealth.com These materials can exhibit tailored optical, electronic, or catalytic properties.

Photonic and Opto-electronic Devices: Leveraging the optical properties of Beryllon II, particularly its fluorescence, to develop nanostructured materials for photonic and opto-electronic devices. The successful fabrication of Beryllon II/LDH ultrathin films demonstrates its potential in this domain, offering avenues for designing advanced light-emitting or light-sensing materials. researchgate.net

Smart Materials and Responsive Systems: Exploring Beryllon II as a component in smart materials that respond to external stimuli (e.g., pH, temperature, presence of specific ions). Its chromogenic and fluorescent nature can be harnessed to create materials that exhibit visible changes, acting as indicators or active components in responsive systems.

Understanding Material Interactions: Utilizing Beryllon II as a molecular probe to study fundamental interactions within complex material systems. By incorporating Beryllon II into a material, researchers can gain insights into local microenvironments, binding sites, and dynamic processes through techniques like fluorescence spectroscopy or microscopy.

The ongoing research into Beryllon II and its derivatives is set to unlock new possibilities across diverse scientific and technological domains, from advanced sensing to novel materials development.

Q & A

Q. What are the standard protocols for using Beryllon II in the determination of molybdenum (Mo) in environmental samples?

Methodological Answer:

- Prepare sample solutions in a pH range of 1.5–2.0 (optimized for Mo chelation).

- Generate calibration curves using standard Mo solutions (0.1–10 ppm) and measure absorbance at 630 nm .

- Include blank corrections and account for potential interference from sulfate ions by pre-treating samples with barium chloride .

- Validate results using inductively coupled plasma mass spectrometry (ICP-MS) for cross-verification .

Q. How can researchers optimize pH and temperature conditions for Beryllon II in protein quantification assays?

Methodological Answer:

- Conduct a pH gradient experiment (pH 3.0–8.0) to identify optimal chelation efficiency.

- Test thermal stability by incubating Beryllon II-protein complexes at 20–40°C for 30-minute intervals.

- Use bovine serum albumin (BSA) as a reference protein and validate via Bradford assay .

Q. What quality control measures are essential for Beryllon II in high-throughput screening?

Methodological Answer:

- Implement triplicate measurements for each sample to assess reproducibility.

- Include internal standards (e.g., spiked Mg or Co solutions) to monitor reagent consistency.

- Perform daily spectrophotometer calibration using certified reference materials .

Advanced Research Questions

Q. What strategies mitigate non-specific binding of Beryllon II in complex biological matrices?

Methodological Answer:

Q. How should experiments validate Beryllon II’s specificity for cobalt (Co) in the presence of Ni²⁺ or Fe³⁺?

Methodological Answer:

Q. What statistical approaches resolve contradictory data from Beryllon II assays under varying conditions?

Methodological Answer:

Q. How can mechanistic studies elucidate Beryllon II’s molecular interactions with target proteins?

Methodological Answer:

Q. What criteria define the limit of detection (LOD) and quantification (LOQ) for Beryllon II in trace analysis?

Methodological Answer:

- Calculate LOD as 3× standard deviation of blank measurements.

- Determine LOQ as 10× standard deviation, ensuring linearity within the calibration range.

- Validate against certified reference materials (e.g., NIST SRM 1640a for trace elements) .

Q. How does Beryllon II compare to Arsenazo III for rare earth element (REE) quantification?

Methodological Answer:

Q. What experimental designs confirm the reversibility of Beryllon II-metal complex formation?

Methodological Answer:

- Titrate EDTA into pre-formed Beryllon II-metal complexes and monitor absorbance decay.

- Use stopped-flow kinetics to measure dissociation rates.

- Validate reversibility via isothermal titration calorimetry (ITC) .

Key Methodological Considerations

- Experimental Reproducibility : Document buffer compositions, instrument settings, and calibration protocols in detail to enable replication .

- Data Validation : Cross-verify results with orthogonal techniques (e.g., ICP-MS for metals, Western blot for proteins) .

- Contradiction Analysis : Investigate environmental variables (e.g., temperature, ionic strength) and reagent purity as potential error sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.